N-(4-acetamidophenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
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Overview
Description
4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE is a complex organic compound that features a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Shares the benzofuran core but differs in functional groups.
2-Methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with different substituents.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Similar in structure but contains a benzimidazole ring instead of benzofuran.
Uniqueness
4-{[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]METHYL}-N-(4-ACETAMIDOPHENYL)BENZAMIDE is unique due to its specific combination of functional groups and the presence of both benzofuran and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |
InChI |
InChI=1S/C26H26N2O4/c1-17(29)27-21-11-13-22(14-12-21)28-25(30)19-9-7-18(8-10-19)16-31-23-6-4-5-20-15-26(2,3)32-24(20)23/h4-14H,15-16H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
KXKGDUUSKUQOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Origin of Product |
United States |
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